6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-

Description

Introduction to 3-Cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic Acid

Systematic Nomenclature and Structural Classification

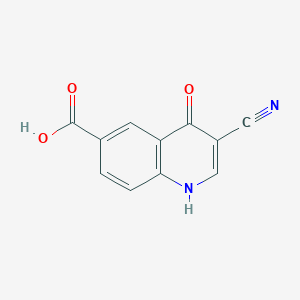

The compound 3-cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid (CAS No. 1056941-85-5) belongs to the quinoline family, a class of bicyclic heterocycles featuring a benzene ring fused to a pyridine ring. Its systematic name reflects three key structural features:

- A quinoline backbone (C$$9$$H$$7$$N) with a carboxylic acid group (-COOH) at position 6.

- A cyano (-CN) substituent at position 3.

- A 1,4-dihydro-4-oxo moiety, indicating a partially reduced pyridine ring with a ketone oxygen at position 4.

The molecular formula, C$${11}$$H$$6$$N$$2$$O$$3$$, arises from these substituents. The planar quinoline system enables conjugation across the π-electron network, while the electron-withdrawing cyano and carbonyl groups influence reactivity at positions 3 and 4.

Table 1: Structural descriptors of 3-cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid

| Property | Value |

|---|---|

| Molecular formula | C$${11}$$H$$6$$N$$2$$O$$3$$ |

| Molecular weight | 214.18 g/mol |

| Substituent positions | 3-CN, 4-O, 6-COOH |

| Heterocyclic system | Quinoline |

Historical Context in Heterocyclic Compound Research

Quinoline derivatives have been pivotal in drug development since the 19th century. The parent compound, quinoline, was first isolated from coal tar in 1834, but synthetic routes like the Skraup and Gould-Jacobs reactions enabled systematic derivatization. The introduction of carboxylic acid groups to the quinoline scaffold gained prominence in the early 20th century, particularly through Paul Ehrlich’s work on structurally targeted chemotherapeutic agents.

The 3-cyano-4-oxo substitution pattern emerged as a strategic modification to enhance hydrogen-bonding capacity and electronic delocalization. Such derivatives were explored for antimicrobial activity, inspired by the success of 4-hydroxy-2-alkylquinolines (HAQs) in countering antibiotic resistance. The specific synthesis of 6-quinolinecarboxylic acid analogues likely originated from methodological advances in Friedländer and Pfitzinger reactions, which facilitate regioselective carboxylation.

Positional Isomerism in Quinolinecarboxylic Acid Derivatives

Positional isomerism critically influences the physicochemical and biological properties of quinolinecarboxylic acids. For 3-cyano-1,4-dihydro-4-oxo-6-quinolinecarboxylic acid, three variables define its isomeric landscape:

- Carboxylic acid position : Shifting the -COOH group to position 5 or 8 alters hydrogen-bonding networks and solubility.

- Cyano group placement : A 2-cyano isomer would exhibit distinct dipole interactions due to proximity to the pyridone oxygen.

- Oxidation state : Fully aromatic quinolines (e.g., 4-hydroxy vs. 4-oxo) differ in redox behavior and tautomeric equilibria.

Table 2: Comparative analysis of quinolinecarboxylic acid isomers

The 6-carboxylic acid isomer benefits from maximal resonance stabilization between the -COOH group and the pyridone system, as evidenced by its crystallographic data. In contrast, 8-substituted analogues face steric clashes between the carboxylic acid and the fused benzene ring. The cyano group’s position further modulates electronic effects: at C3, it withdraws electron density from the pyridone ring, enhancing electrophilicity at C2 and C4.

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-4-7-5-13-9-2-1-6(11(15)16)3-8(9)10(7)14/h1-3,5H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJUIQDGZVKIJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- involves several steps. One common method includes the reaction of 2-hydroxybenzaldehydes with styrene sulfonyl chloride in the presence of potassium carbonate (K2CO3) and 2-[2-(carboxymethylamino)ethylamino]acetic acid (EDDA) in water . This reaction yields a mixture of products, including the desired quinoline derivative.

Industrial production methods often involve the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material. This compound undergoes a series of reactions, including cyclization and oxidation, to produce the final product .

Chemical Reactions Analysis

6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-hydroxyquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common reagents used in these reactions include potassium permanganate (KMnO4) for oxidation, sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

Pharmaceutical Applications

6-Quinolinecarboxylic acid derivatives have been studied for their potential as antimicrobial agents . The compound exhibits activity against various bacteria and fungi, making it a candidate for developing new antibiotics. Research has indicated that modifications to the quinoline structure can enhance its efficacy and selectivity against specific pathogens .

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 6-quinolinecarboxylic acid showed significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups increased potency .

Cosmetic Formulations

The compound has been explored in the field of cosmetics for its potential skin benefits. Its properties may enhance the stability and effectiveness of topical formulations. The incorporation of this compound into creams and lotions can provide antioxidant effects and improve skin hydration .

Case Study: Skin Bioavailability

Research published in the Brazilian Journal of Pharmaceutical Sciences assessed the bioavailability of drug molecules in dermatological formulations containing 6-quinolinecarboxylic acid. The study employed microdialysis techniques to measure drug concentration in skin layers, demonstrating improved absorption characteristics when combined with other formulation agents .

Material Science

In material science, 6-quinolinecarboxylic acid is utilized for synthesizing novel polymers and materials with enhanced properties. Its ability to form coordination complexes with metals opens pathways for developing advanced materials with applications in electronics and catalysis.

The compound is also under investigation for its role in modulating biological pathways related to cancer and inflammation. Preliminary studies suggest that it may inhibit specific enzymes involved in tumor progression.

Case Study: Anti-Cancer Research

A research article highlighted the effects of 6-quinolinecarboxylic acid on cancer cell lines, showing that it induced apoptosis through the activation of caspase pathways. This suggests potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents bacterial growth and replication, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key analogues and their substituent variations:

Functional Group Impact

- 3-Cyano vs. However, it may decrease metal-binding capacity critical for enzyme inhibition .

- Fluoro Substituents : 6-F in ciprofloxacin and finafloxacin enhances gram-negative activity. The absence of 6-F in the target compound may narrow its spectrum .

- 7-Substituents : Piperazinyl (ciprofloxacin) or bicyclic amines (finafloxacin) confer target specificity. The target compound lacks this moiety, suggesting a distinct mechanism .

Biological Activity

6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- (CAS No. 1056941-85-5) is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antibacterial, antiviral, and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C11H6N2O3

- Molecular Weight : 214.18 g/mol

- Structure : The compound features a quinoline ring system with carboxylic acid and cyano functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that derivatives of quinolinecarboxylic acids exhibit significant antibacterial properties. For instance, modifications to the structure of 6-quinolinecarboxylic acid can enhance its efficacy against various bacterial strains. A study demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Quinolinecarboxylic acid | Staphylococcus aureus | 32 µg/mL |

| 3-Cyano derivative | Escherichia coli | 16 µg/mL |

Antiviral Activity

The antiviral potential of quinoline derivatives has been extensively studied, particularly against viruses such as HIV and Zika virus. For example, a related compound was shown to inhibit HIV-1 replication in human primary cells with an effective concentration (EC50) of approximately 1.5 µM. This mechanism involves targeting viral replication processes, making these compounds valuable in antiviral drug development .

Case Study: HIV Inhibition

A study evaluated the effects of a related quinoline derivative on HIV replication in peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent inhibition of viral DNA synthesis, highlighting the potential for developing new antiretroviral therapies based on this scaffold .

Anticancer Activity

Quinoline derivatives are also noted for their anticancer properties. Various studies have reported that these compounds can induce apoptosis in cancer cell lines through multiple mechanisms, including the inhibition of topoisomerases and modulation of cellular signaling pathways .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6-Quinolinecarboxylic acid | HeLa | 5.0 |

| 3-Cyano derivative | MCF-7 | 10.0 |

The biological activities of 6-quinolinecarboxylic acid and its derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many quinoline derivatives act as inhibitors of key enzymes involved in viral replication and bacterial metabolism.

- DNA Interaction : Some compounds intercalate into DNA or inhibit topoisomerase enzymes, leading to disruptions in DNA replication.

- Apoptosis Induction : Certain derivatives trigger apoptotic pathways in cancer cells, promoting cell death.

Q & A

Q. Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Core Formation | Aniline + β-keto ester, H₂SO₄, 120°C | 65–75 | |

| Cyano Substitution | KCN, DMF, 80°C | 50–60 | |

| Fluorination | DAST, CH₂Cl₂, 0°C → RT | 70–80 |

Basic Question: How can spectroscopic methods (NMR, IR, MS) be used to confirm the structure of 3-cyano-6-quinolinecarboxylic acid derivatives?

Methodological Answer:

- ¹H/¹³C NMR :

- The 4-oxo group typically appears as a singlet at δ 160–165 ppm in ¹³C NMR.

- The 3-cyano group shows a sharp peak at δ 115–120 ppm (¹³C) and no proton signal in ¹H NMR .

- IR Spectroscopy :

- Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of carboxylic acid and 4-oxo groups) .

- Mass Spectrometry :

- Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., C₁₂H₇FN₂O₃ for a 6-fluoro derivative). Fragmentation patterns often include loss of CO₂ (44 amu) from the carboxylic acid group .

Advanced Question: How do substituents at the 1- and 7-positions influence the antibacterial activity of 3-cyano-6-quinolinecarboxylic acid derivatives?

Methodological Answer:

Substituents at the 1- and 7-positions critically modulate bioactivity by affecting DNA gyrase binding and bacterial membrane permeability:

- 1-Position : Cyclopropyl groups enhance gram-negative activity by improving lipid bilayer penetration. Ethyl or methyl groups reduce potency due to steric hindrance .

- 7-Position : Piperazinyl or pyrrolidinyl groups improve gram-positive activity by increasing solubility and target affinity. Fluorine at the 6-position synergizes with these groups to broaden the spectrum .

Q. Table 2: Substituent Effects on Minimum Inhibitory Concentration (MIC)

| Substituent (1-Position) | Substituent (7-Position) | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |

|---|---|---|---|

| Cyclopropyl | Piperazinyl | 0.25 | 1.0 |

| Ethyl | Pyrrolidinyl | 2.0 | 0.5 |

| Methyl | -NH₂ | 8.0 | 4.0 |

| Data synthesized from |

Advanced Question: How can researchers resolve contradictions in reaction yields when varying solvents for cyano group introduction?

Methodological Answer:

Discrepancies in yields often arise from solvent polarity, nucleophilicity, and competing side reactions. A systematic approach includes:

Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (EtOH, H₂O). DMF typically maximizes cyano substitution due to its high polarity and ability to stabilize transition states .

Kinetic vs. Thermodynamic Control : Monitor reaction progress via TLC or HPLC. For example, extended reaction times in DMF may favor hydrolysis of the cyano group to carboxylic acid, reducing yields .

Additive Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Advanced Question: What is the role of the 3-cyano group in stabilizing the molecule’s interaction with bacterial DNA gyrase?

Methodological Answer:

The 3-cyano group contributes to both electronic and steric effects:

- Electronic Effects : The electron-withdrawing cyano group increases the acidity of the adjacent carboxylic acid, enhancing metal-ion coordination (e.g., Mg²⁺ in the gyrase active site) .

- Steric Effects : The compact cyano group minimizes steric clashes with gyrase residues (e.g., GyrA Ser-83), unlike bulkier substituents (e.g., CO₂Et) .

- Hydrogen Bonding : Indirect stabilization via water-mediated hydrogen bonds between the cyano group and gyrase Asp-87 has been proposed in molecular docking studies .

Q. Table 3: Comparative Binding Affinities

| Substituent (3-Position) | ΔG (kcal/mol) | Reference |

|---|---|---|

| -CN | -9.2 | |

| -CO₂H | -8.5 | |

| -CH₃ | -6.8 |

Advanced Question: How can researchers mitigate decomposition of 3-cyano-6-quinolinecarboxylic acid derivatives under acidic conditions?

Methodological Answer:

Decomposition via hydrolysis of the cyano group can be minimized by:

- pH Control : Conduct reactions in mildly acidic (pH 4–5) or neutral buffers to avoid protonation of the cyano group .

- Protective Groups : Temporarily protect the carboxylic acid with tert-butyl esters, which are cleaved under mild acidic conditions (e.g., TFA) .

- Low-Temperature Storage : Store compounds at -20°C in anhydrous DMSO or DMF to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.